molecular formula C10H10Cl3NO B1620902 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide CAS No. 34162-22-6

2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide

Cat. No.: B1620902
CAS No.: 34162-22-6
M. Wt: 266.5 g/mol
InChI Key: NZTSGBWDNNYGNA-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide” is a chemical compound synthesized by combining 2-chloroacetamide and 2,4-dichlorobenzyl alcohol. It has a molecular formula of C10H10Cl3NO and an average mass of 266.552 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with chloromethylthiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a similar structure .

Scientific Research Applications

Comparative Metabolism in Herbicides

Studies have identified 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide as a metabolite in the metabolic pathways of certain chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides are utilized in agricultural crop production and are noted for their carcinogenic potential in animal models, leading to tumors in various organs. The metabolic activation pathway involves the formation of DNA-reactive dialkylbenzoquinone imine, with this compound playing a crucial role as an intermediate. This pathway is significant for understanding the bioactivation and potential environmental and health impacts of these herbicides (Coleman et al., 2000).

Environmental Persistence and Detection

Research focusing on the environmental presence and behavior of chloroacetamide herbicides, including compounds structurally related to this compound, highlights their widespread detection in water systems following agricultural application. For instance, acetochlor, a related compound, was detected in significant percentages of rain and stream samples in the midwestern United States, showcasing the environmental mobility and persistence of such chemicals. This data emphasizes the need for monitoring and understanding the environmental fate of these compounds to mitigate potential ecological and health risks (Kolpin et al., 1996).

Potential Therapeutic Applications

A novel study on a structurally similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, revealed promising antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro, indicating potential therapeutic applications. The study showed significant decreases in viral load and increased survival rates in treated mice, suggesting that derivatives of this compound might have utility in developing treatments for viral infections (Ghosh et al., 2008).

Anaerobic Biodegradation

Investigations into the anaerobic degradation of acetochlor, a compound related to this compound, have identified a key deethoxymethylation step, leading to the formation of metabolites that suggest a potential for bioremediation. The study utilized acclimated sludge capable of degrading chloroacetamide herbicides, providing insights into the anaerobic biodegradation pathways and highlighting the roles of specific microbial genera in this process. This research is crucial for the development of bioremediation strategies for the removal of chloroacetamide herbicides from contaminated environments (Liu et al., 2020).

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)5-9(7)13/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSGBWDNNYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368437
Record name 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34162-22-6
Record name 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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